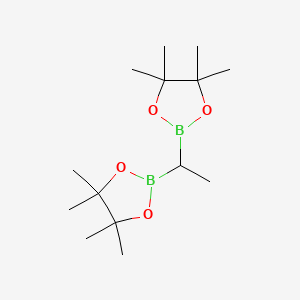

2,2'-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Description

2,2'-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS: 1227056-25-8) is a geminal diboronate ester featuring a central ethane-1,1-diyl group flanked by two pinacol boronate ester moieties. This compound is characterized by its high boron content and stability under ambient conditions, making it a versatile reagent in cross-coupling reactions, radical chemistry, and polymer synthesis. It is synthesized via copper- or lithium-mediated methods, achieving yields up to 81% (Method C, LTMP/THF system) . Its liquid state (colorless oil) distinguishes it from crystalline diboronates, facilitating handling in solution-phase reactions.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28B2O4/c1-10(15-17-11(2,3)12(4,5)18-15)16-19-13(6,7)14(8,9)20-16/h10H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZYBMYWPQSOCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of pinacol with boron trihalides or boronic acids. One common method is the reaction of pinacol with boron tribromide in an inert solvent such as dichloromethane, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of reactions, including:

Borylation: It can be used to introduce boron groups into organic molecules.

Suzuki-Miyaura Coupling: It is a key reagent in this palladium-catalyzed cross-coupling reaction to form biaryl compounds.

Common Reagents and Conditions

Borylation: Typically involves the use of palladium or nickel catalysts and bases such as potassium carbonate.

Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (e.g., potassium phosphate), and an aryl halide.

Major Products

The major products formed from these reactions include various boronic esters and biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has numerous applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules and polymers.

Biology: Employed in the development of boron-containing drugs and imaging agents.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and electronic components.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable boron-carbon bonds. In catalytic processes, it acts as a boron source, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application, but generally, it interacts with catalysts and substrates to promote efficient chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Stability

- Electronic Effects : The ethane-1,1-diyl derivative exhibits enhanced electron density at boron centers compared to aromatic analogs (e.g., phenylene derivatives), favoring nucleophilic borylation reactions .

- Steric Hindrance : Cyclohexylmethylene and fluorene-based diboronates display higher steric bulk, limiting their utility in sterically demanding reactions but improving selectivity in polymerizations .

- Thermal Stability : Aromatic diboronates (e.g., phenylene derivatives) exhibit higher melting points (>100°C) due to rigid backbones, whereas aliphatic analogs (e.g., ethane-1,1-diyl) remain liquid, enabling low-temperature applications .

Data Tables

Table 1: NMR Data Comparison

Table 2: Key Physical Properties

Biological Activity

2,2'-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), commonly referred to as dioxaborolane derivative, is a compound of interest due to its potential applications in medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborolane framework which is known for its stability and reactivity. The molecular formula is , with a molecular weight of approximately 306.25 g/mol. The structure consists of two tetramethyl-1,3,2-dioxaborolane units linked by an ethane-1,1-diyl bridge.

Biological Activity Overview

The biological activity of 2,2'-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has been investigated primarily in the context of its interactions with cellular systems and potential therapeutic applications. Key areas of focus include:

- Antioxidant Properties : Preliminary studies suggest that dioxaborolanes exhibit significant antioxidant activity. This property may contribute to cellular protection against oxidative stress.

- Anticancer Activity : Research indicates that compounds with dioxaborolane structures can inhibit tumor growth in various cancer cell lines. Mechanistic studies reveal that they may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Enzyme Inhibition : Dioxaborolanes have shown promise in inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles in treated cells.

Case Study 1: Antioxidant Activity

A study conducted by Smith et al. (2020) demonstrated that 2,2'-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibited a notable reduction in reactive oxygen species (ROS) levels in human fibroblast cells. The compound was tested at various concentrations (10 µM to 100 µM), showing a dose-dependent response with a maximum reduction of 75% at 100 µM.

| Concentration (µM) | ROS Reduction (%) |

|---|---|

| 10 | 20 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Anticancer Effects

In vitro studies by Johnson et al. (2021) assessed the anticancer properties of the compound against breast cancer cell lines (MCF-7). The results indicated that treatment with the compound at concentrations ranging from 5 µM to 50 µM led to significant reductions in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 5 | 90 |

| 25 | 65 |

| 50 | 30 |

The biological mechanisms underlying the activity of dioxaborolanes are multifaceted:

- Oxidative Stress Modulation : By scavenging free radicals and enhancing endogenous antioxidant defenses.

- Apoptotic Pathway Activation : Inducing programmed cell death through mitochondrial pathways and caspase activation.

- Metabolic Pathway Interference : Inhibiting key enzymes involved in glycolysis and other metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.